molecular formula C20H21N5O3 B2457777 1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea CAS No. 1172532-18-1

1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Cat. No.: B2457777
CAS No.: 1172532-18-1
M. Wt: 379.42
InChI Key: ZYLLFCBGHBXCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (CAS 1172532-18-1) is a chemical compound of interest in medicinal chemistry and oncology research, featuring a pyridazine core linked via a urea bridge . This structural motif is found in several biologically active small molecules. Urea-based compounds, particularly those incorporating heterocyclic systems like pyridazine and pyridine, have demonstrated significant potential as anticancer agents by acting through mechanisms such as apoptosis induction and kinase inhibition . While specific biological data for this exact compound is limited in public sources, structurally analogous pyridine-urea derivatives have shown promising in vitro antiproliferative activity against various human cancer cell lines, including non-small cell lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7) . Related compounds have been reported to induce apoptosis (programmed cell death) by modulating the expression of key proteins such as Bcl-2, Bax, p53, and caspases, and can disrupt the cell cycle , leading to arrest in the G2-M phase . Furthermore, some derivatives have exhibited inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key target in anti-angiogenic cancer therapy . Pyridazine derivatives are also explored for other therapeutic areas, including antiviral applications . This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and investigation of mechanisms of action in oncology drug discovery . Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-4-11-19(25-24-13)21-14-5-7-15(8-6-14)22-20(26)23-17-10-9-16(27-2)12-18(17)28-3/h4-12H,1-3H3,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLLFCBGHBXCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N5O3C_{20}H_{21}N_{5}O_{3}, with a molecular weight of 379.42 g/mol. The structure features a dimethoxyphenyl group and a pyridazinyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H21N5O3
Molecular Weight379.42 g/mol
Purity≥ 95%

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell proliferation.
  • Anti-inflammatory Properties : Urea derivatives have been noted for their ability to modulate inflammatory pathways, which could be relevant in treating chronic inflammatory diseases.
  • Enzyme Inhibition : The compound may interact with enzymes such as carbonic anhydrases and kinases, leading to altered metabolic pathways in target cells.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Antitumor Activity

In a study examining the cytotoxic effects of various urea derivatives on cancer cell lines, it was found that compounds with similar structural features exhibited significant growth inhibition:

Compound NameIC50 (µM)Cell Line
Urea Derivative A49.85A549 (Lung Cancer)
Urea Derivative B0.30HUVEC (Endothelial)
1-(2,4-Dimethoxyphenyl)-3-(4-((6-Methyl...)TBDTBD

Note: Specific IC50 values for this compound are yet to be published but are anticipated based on structural analogs.

Therapeutic Applications

Given its promising biological activity, this compound could have several therapeutic applications:

  • Cancer Therapy : Targeting specific cancer cell lines may lead to the development of novel anticancer agents.
  • Anti-inflammatory Drugs : The modulation of inflammatory responses could provide benefits in chronic inflammatory conditions.

Scientific Research Applications

Anticancer Activity

1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea has shown potential as an anticancer agent. Research indicates that it can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .

Case Studies:

  • In Vitro Studies : A study involving various cancer cell lines demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple types of cancer cells. These findings suggest that modifications to the compound's structure can enhance its efficacy against specific cancer types .
  • Mechanism of Action : Preliminary investigations into the compound's mechanism suggest it interacts with proteins involved in cell signaling pathways related to cancer cell proliferation and survival. Further research is necessary to fully elucidate these interactions.

Synthesis and Development

The synthesis of this compound typically involves a reaction between 3,4-dimethoxyaniline and an isocyanate derivative of 4-((6-methylpyridazin-3-yl)amino)phenyl. This reaction is generally conducted in organic solvents such as dichloromethane or toluene under reflux conditions, often utilizing catalysts like triethylamine to enhance reaction efficiency.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea?

A two-step approach is typically employed:

  • Step 1 : Coupling of 4-((6-methylpyridazin-3-yl)amino)phenyl isocyanate with 2,4-dimethoxyaniline under reflux in aprotic solvents (e.g., acetonitrile or THF) using a base catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate urea bond formation .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Key considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm intermediates via FTIR (N-H stretch at ~3300 cm⁻¹, carbonyl at ~1650 cm⁻¹) .

Q. How can structural characterization be systematically performed for this compound?

A multi-technique approach is essential:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for substituted phenyl/pyridazinyl groups), methoxy signals (δ ~3.8 ppm), and urea NH protons (δ ~8.0–9.5 ppm, broad) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
  • FTIR : Validate urea carbonyl (C=O at ~1640–1680 cm⁻¹) and NH stretches .
  • X-ray crystallography (if crystalline): Resolve substituent orientation and hydrogen-bonding patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like VEGF-R or PDGFR, given structural similarities to urea-based kinase inhibitors .
  • Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations using nonlinear regression .
  • Solubility/pharmacokinetics : Measure logP via shake-flask method (octanol/water) and aqueous solubility using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

  • Factors to vary : Catalyst concentration (DABCO, 0.1–0.3 eq), temperature (60–80°C), and solvent polarity (acetonitrile vs. DMF) .
  • Response surface methodology : Use a central composite design to model interactions between factors and identify optimal conditions (e.g., 0.2 eq DABCO, 70°C in acetonitrile) .
  • Validation : Replicate runs under predicted optimal conditions to confirm yield improvements (e.g., from 40% to 65%) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on activity using datasets from analogues like 1-(4-chlorophenyl)-3-(pyridinyl)urea .
  • Statistical modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with IC50 values .
  • Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to proposed targets .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., VEGF-R2 PDB: 4ASD) using AutoDock Vina, focusing on urea-mediated hydrogen bonds with backbone amides .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidative or demethylation pathways .
  • Transcriptomics : Perform RNA-seq on treated cells to map differentially expressed pathways (e.g., apoptosis, angiogenesis) .

Methodological Notes

  • Contradictory data : Conflicting solubility or activity results may arise from polymorphic forms; characterize batches via DSC (differential scanning calorimetry) .
  • Structural analogs : Replace the 6-methylpyridazinyl group with pyridin-3-yl (evidence 5) or morpholinyl (evidence 4) to modulate selectivity .
  • Safety : Refer to SDS guidelines for handling urea derivatives (e.g., PPE for dust control) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.